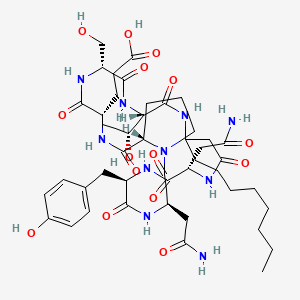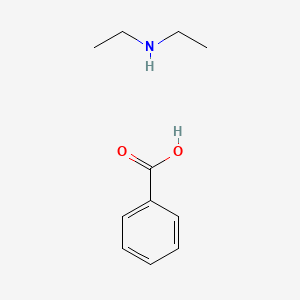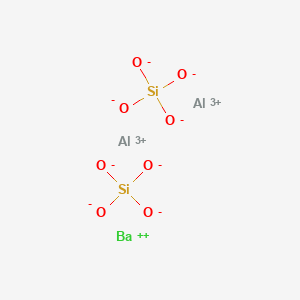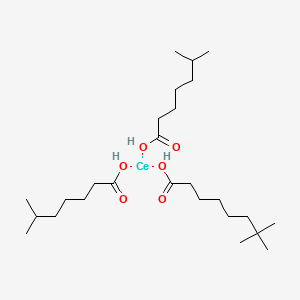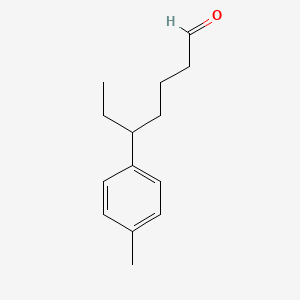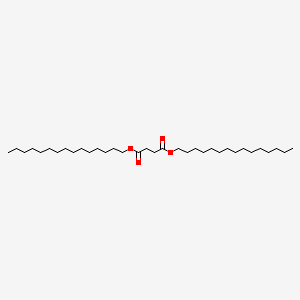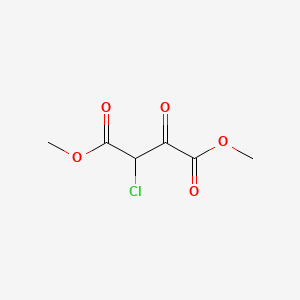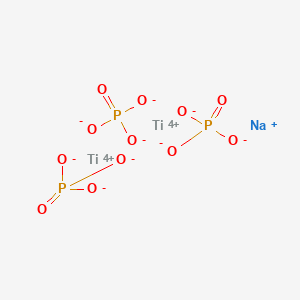
2,6-Dichloro-4-nitroanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-nitroanilinium chloride is a chemical compound with the molecular formula C6H5Cl3N2O2. It is a derivative of 4-nitroaniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,6-dichloro-4-nitroanilinium chloride involves the chlorination of 4-nitroaniline. The process typically uses chlorine bleaching liquor in water, with the presence of acids such as hydrochloric acid or nitric acid. The reaction is carried out in stages, starting at low temperatures (5° to 10°C) and gradually increasing to higher temperatures (up to 70°C) to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the chlorination process is optimized using a liquid-liquid chlorination method in a microflow system. This method achieves high conversion rates (98.3%) and selectivity (90.6%) within a short reaction time (1.6 seconds) under optimized conditions .
化学反应分析
Types of Reactions: 2,6-Dichloro-4-nitroanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,6-dichloro-4-phenylenediamine.
Oxidation Reactions: Products can vary depending on the specific conditions and reagents used.
科学研究应用
2,6-Dichloro-4-nitroanilinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of 2,6-dichloro-4-nitroanilinium chloride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and reactivity. For example, the nitro group can be reduced to an amino group, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in pesticides or pharmaceuticals .
相似化合物的比较
2,4-Dichloro-6-nitroaniline: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
4-Nitroaniline: The parent compound without chlorine substitutions.
2,6-Dichloroaniline: A derivative with chlorine atoms but without the nitro group.
Uniqueness: 2,6-Dichloro-4-nitroanilinium chloride is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
属性
CAS 编号 |
93919-27-8 |
|---|---|
分子式 |
C6H5Cl3N2O2 |
分子量 |
243.5 g/mol |
IUPAC 名称 |
(2,6-dichloro-4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H |
InChI 键 |
KBRQVBKMCXVUOC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


